diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Chemical Significance of Diallyl 2,6-Dimethyl-4-[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]-1,4-Dihydro-3,5-Pyridinedicarboxylate
The chemical significance of this compound arises from its integration of three critical structural motifs:
- Pyridine Core : The 1,4-dihydropyridine (DHP) scaffold, known for redox activity and calcium channel modulation, provides a planar aromatic system conducive to π-π stacking interactions.
- Pyrazole Substituent : The 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl group introduces nitrogen-rich heteroaromaticity, a feature correlated with anti-inflammatory, antimicrobial, and antitumor activities in pyrazole derivatives.
- Diallyl Ester Groups : These substituents enhance solubility in nonpolar media and serve as handles for further chemical modifications, such as thiol-ene click reactions.
This triad of features enables the compound to interact with biological targets and materials interfaces in unique ways. For instance, the dihydropyridine moiety may facilitate electron transfer processes in catalytic systems, while the pyrazole ring could anchor the molecule to enzyme active sites through hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C31H31N3O4 | |
| Average mass | 509.606 g/mol | |
| Monoisotopic mass | 509.231456 Da | |
| Hybridization index | sp2/sp3 mixed |
Historical Context and Discovery Timeline
The compound’s development is rooted in two historical trajectories:
- Pyrazole Chemistry : First isolated in 1959 from watermelon seeds as 1-pyrazolyl-alanine, pyrazoles gained synthetic prominence after Ludwig Knorr’s 1883 work on antipyrine. By the late 20th century, researchers systematically explored substitutions on the pyrazole ring to optimize bioactivity.
- Dihydropyridine Synthesis : DHP derivatives emerged in the 1960s with the discovery of nifedipine’s antihypertensive effects. The esterification of DHPs with allyl groups, as seen in this compound, became a focus in the 1990s to improve membrane permeability.
Synthetic routes to this compound likely evolved from established Hantzsch dihydropyridine syntheses, adapted to incorporate the pyrazole moiety via cross-coupling reactions. Early 21st-century publications on analogous structures, such as diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, suggest that alkyl ester variants were prioritized for their synthetic accessibility before exploring unsaturated esters like diallyl groups.
Critical advancements enabling its isolation include:
- Catalytic Allylation : Use of palladium catalysts to install diallyl groups without isomerization.
- Directed Ortho-Metalation : Precise functionalization of the pyrazole ring at the 4-position.
- Analytical Techniques : High-resolution mass spectrometry (HRMS) and 13C NMR confirmed the regiochemistry of substitution, distinguishing it from isomeric byproducts.
Properties
Molecular Formula |
C31H31N3O4 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31N3O4/c1-6-17-37-30(35)26-21(4)32-22(5)27(31(36)38-18-7-2)28(26)25-19-34(24-11-9-8-10-12-24)33-29(25)23-15-13-20(3)14-16-23/h6-16,19,28,32H,1-2,17-18H2,3-5H3 |
InChI Key |
DCRFSRUKHRPNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC=C)C)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via enamine formation between ammonium acetate and diallyl acetoacetate, followed by nucleophilic attack on the pyrazole-carbaldehyde. Cyclization yields the 1,4-DHP core. Critical parameters include:
-
Solvent : Ethanol or methanol, enabling reflux temperatures (78–80°C).
-
Catalyst : Concentrated sulfuric acid or acetic acid to protonate intermediates and accelerate cyclization.
-
Reaction Time : 18–72 hours, with longer durations improving conversion but risking ester hydrolysis.
A representative procedure involves refluxing diallyl acetoacetate (2 eq), pyrazole-carbaldehyde (1 eq), and ammonium acetate (1.2 eq) in ethanol with catalytic sulfuric acid for 48 hours. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).
Alternative Route: Acetal-Protected β-Keto Esters
Patent WO1999025688A1 describes a method using acetal-protected β-keto esters to enhance reaction control. This approach minimizes side reactions such as ester hydrolysis:
Synthesis of Diallyl Acetoacetate Dimethyl Acetal
-
Diallyl acetoacetate is treated with methanol and trimethyl orthoformate under acidic conditions to form the acetal.
-
The protected β-keto ester reacts with an enamine derived from pyrazole-carbaldehyde and pyrrolidine.
-
Acidic hydrolysis (e.g., HCl/THF) removes the acetal group, yielding the 1,4-DHP core.
Advantages:
-
Higher yields (75–82%) compared to classical Hantzsch reactions.
-
Reduced polymerization of intermediates.
Condensation with Diallyl Malonate
A method adapted from VulcanChem involves condensing pyrazole-carbaldehyde with diallyl malonate under basic conditions. While unconventional, this route leverages the malonate’s active methylene group for Knoevenagel condensation:
Procedure
Limitations:
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Post-synthesis, the compound is validated via:
-
NMR Spectroscopy : Distinct signals for diallyl groups (δ 5.8–6.0 ppm, m), pyrazole protons (δ 7.2–8.1 ppm, m), and methyl groups (δ 2.3–2.5 ppm, s).
-
Mass Spectrometry : Molecular ion peak at m/z 495.6 ([M+H]⁺).
-
X-ray Crystallography (if applicable): Confirms regiochemistry of substituents.
Scale-Up Challenges and Industrial Feasibility
Industrial production faces hurdles:
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical structural distinctions between the target compound and its closest analogs:
Key Observations :
Pyrazole Substituents : The 3-(4-methylphenyl) and 1-phenyl groups introduce steric bulk and π-π stacking capabilities, which could enhance binding interactions in biological targets compared to analogs with simpler substituents (e.g., 1H or 5-phenyl groups) .
Crystallographic and Hydrogen-Bonding Insights
Crystal structures of related compounds (e.g., ) reveal that ester groups and pyrazole substituents dictate molecular packing. For instance:
- Diethyl ester analogs form hydrogen-bonded dimers via N–H···O interactions between pyrazole NH and carbonyl oxygen atoms, stabilizing the crystal lattice .
- Dimethyl ester derivatives exhibit similar packing but with shorter intermolecular distances due to reduced steric hindrance . Graph set analysis (as per Etter’s formalism ) could further elucidate hydrogen-bonding patterns.
Research Findings and Data Gaps
Computational and Docking Studies
Molecular docking of related compounds (e.g., ) suggests that pyrazole substituents interact with key residues in HIV integrase or calcium channel proteins. The diallyl ester’s conformational freedom could either enhance or hinder these interactions, warranting further study.
Unresolved Questions
- How does the diallyl ester impact solubility and pharmacokinetics compared to methyl/ethyl esters?
- Does the 3-(4-methylphenyl) group improve target selectivity over simpler phenyl substituents?
Biological Activity
Diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound 8) is a novel synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, imaging capabilities, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Diallyl group : Contributes to its lipophilicity and potential bioactivity.
- Pyridine dicarboxylate : Enhances solubility and cellular uptake.
- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer effects.
Cytotoxicity and Cell Viability
Research conducted on the cytotoxic effects of compound 8 utilized the CCK-8 assay on 4T1 cells. The findings indicated:
- Low cytotoxicity : At concentrations ranging from 0.2 to 25 μmol L, the cell survival rate remained above 89%, suggesting minimal toxicity and safety for cellular applications .
Imaging Applications
The compound demonstrated promising properties for use in fluorescence imaging:
- Fluorescence Characteristics : Exhibited strong blue emission under single-photon excitation and bright green emission under two-photon excitation, indicating its potential as a fluorescent probe in biological imaging studies .
- Cellular Distribution : It showed effective distribution within the cytoplasm and preferential targeting of organelles, which is crucial for applications in cell imaging .
The mechanisms underlying the biological activities of compound 8 involve several pathways:
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways and regulate Bcl-2 family proteins, which are critical in apoptosis. This suggests that compound 8 may also influence these pathways, although specific studies are needed to confirm this .
Comparative Analysis with Related Compounds
To better understand the potential of compound 8, a comparison with related compounds such as diallyl disulfide (DADS) can be insightful. DADS has been extensively studied for its anticancer properties:
| Compound | Cytotoxicity (IC50) | Apoptosis Induction | Imaging Capability |
|---|---|---|---|
| Compound 8 | >25 μmol L | Potentially present | Yes |
| Diallyl Disulfide | Varies by cell type | Yes | No |
In Vitro Studies
In vitro studies have shown that compound 8 maintains high cell viability while exhibiting significant fluorescence properties. These characteristics make it an attractive candidate for further investigation in cellular imaging applications.
In Vivo Studies
While specific in vivo studies on compound 8 are currently lacking, related compounds have demonstrated anticancer activity in animal models. Future research should focus on evaluating the efficacy and safety of compound 8 in vivo to establish its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate?
Methodological Answer : The compound is synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include:
- Cyclocondensation : Reacting substituted pyrazole aldehydes with β-keto esters (e.g., diallyl acetoacetate) and ammonium acetate in refluxing ethanol.
- Crystallization : Purification via slow evaporation from ethanol or methanol yields crystals suitable for X-ray diffraction studies .
- Functionalization : Substituents on the pyrazole ring (e.g., 4-methylphenyl) are introduced via Suzuki coupling or direct substitution during pyrazole synthesis .
Q. How is the compound characterized structurally to confirm its identity?
Methodological Answer :
Q. What solvents and conditions are optimal for crystallization?
Methodological Answer :
- Solvents : Ethanol or methanol (polar protic solvents) promote slow evaporation and high-quality crystal growth.
- Temperature : Room temperature (20–25°C) minimizes thermal disorder in the crystal lattice .
Advanced Research Questions
Q. How can computational methods improve experimental design for synthesizing this compound?
Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reaction conditions .
- Machine Learning : Trains models on existing reaction data (e.g., yields, solvents) to recommend optimal parameters (e.g., temperature, catalyst loading) .
Q. What strategies address contradictions in spectroscopic data between synthetic batches?
Methodological Answer :
- Statistical Design of Experiments (DoE) : Identifies critical variables (e.g., reactant purity, stirring rate) using factorial designs to isolate sources of variability .
- Cross-Validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., rotational isomerism in dihydropyridine rings) .
Q. How does the compound’s hydrogen-bonding network influence its solid-state properties?
Methodological Answer :
Q. What catalytic systems enhance regioselectivity in pyrazole functionalization?
Methodological Answer :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyrazole C3 position with >90% selectivity .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., ester hydrolysis) by shortening reaction times .
Handling Contradictions in Research Data
- Example : Discrepancies in melting points between batches may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms and correlate with synthetic conditions (e.g., cooling rate) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
